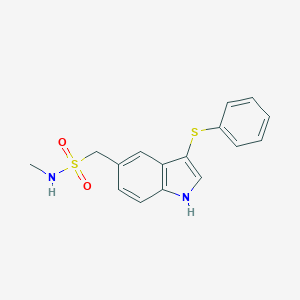

n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-methyl-1-(3-phenylsulfanyl-1H-indol-5-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-17-22(19,20)11-12-7-8-15-14(9-12)16(10-18-15)21-13-5-3-2-4-6-13/h2-10,17-18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDXFQYSFOSJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Indole Ring Construction with Pre-installed Substituents

This method involves assembling the indole core from substituted benzene precursors, enabling direct incorporation of the phenylthio and methanesulfonamide groups. A representative pathway includes:

-

Sulfonation at C5 : Introduction of the methanesulfonamide group via electrophilic sulfonation of a nitrobenzene derivative.

-

N-Methylation : Alkylation of the sulfonamide nitrogen using methyl iodide or dimethyl sulfate under basic conditions.

-

Indole Cyclization : Formation of the indole ring via Fischer indole synthesis or Madelung cyclization, incorporating a phenylthio group at C3 through nucleophilic aromatic substitution.

Post-functionalization of Preformed Indole Derivatives

Alternatively, the indole skeleton is first synthesized, followed by sequential functionalization:

-

C3 Thioether Formation : Reaction of 3-bromoindole with thiophenol in the presence of a copper catalyst.

-

C5 Sulfonylation : Direct sulfonation using methanesulfonyl chloride under Friedel-Crafts conditions.

Detailed Methodologies and Optimization

Catalytic Hydrogenation and Diazotization (Based on Patent CN102432519A)

A patent detailing the synthesis of 3-(2-aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide provides insights into scalable indole functionalization:

Reaction Steps:

-

Catalytic Hydrogenation :

-

Diazotization and Reduction :

-

Condensation and Cyclization :

Adaptability for Target Compound:

Direct Sulfonation and Thiolation (Based on US5037845A)

A U.S. patent outlines methylation and sulfonation strategies for analogous indoles:

Critical Steps:

-

Sulfonamide Formation :

-

N-Methylation :

-

Phenylthio Incorporation :

Comparative Analysis of Synthetic Routes

Process Optimization and Challenges

Catalyst Selection

Solvent and Temperature Effects

Analyse Chemischer Reaktionen

Types of Reactions

n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the sulfonamide group to an amine or other derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring or the phenylthio group.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the development of complex molecules. Its structure allows for modifications that can lead to the creation of novel compounds with desired properties. The synthesis often involves multi-step processes that enable the introduction of specific functional groups at defined positions on the indole ring.

Reactivity and Functionalization

The compound can undergo various organic reactions, including electrophilic substitutions and nucleophilic additions. These reactions are crucial for developing new materials and improving chemical processes in industrial applications.

Biological Applications

Pharmacological Potential

n-Methyl-3-(phenylthio)-1H-indole-5-methanesulfonamide has shown promise in medicinal chemistry, particularly as a candidate for treating migraines and cluster headaches. Studies indicate that it may act as a selective vasoconstrictor, effectively affecting cranial vasculature when administered intravenously or orally .

Enzyme Interaction Studies

The compound's unique structure enables it to interact with various biological targets, including receptors involved in pain pathways and vascular regulation. Preliminary studies suggest potential inhibitory effects on enzymes related to these pathways, warranting further investigation into its mechanism of action and therapeutic efficacy .

Medicinal Chemistry

Therapeutic Properties

Research highlights the potential of this compound for treating conditions associated with cranial vasculature dilation. Its pharmacological profile suggests it could modulate pathways involved in migraine pathophysiology, making it a candidate for drug development aimed at pain management .

Case Studies

In clinical settings, compounds structurally similar to this compound have been tested for their effectiveness in treating migraines. For instance, studies have demonstrated that certain indole derivatives exhibit significant vasoconstrictive properties that could be beneficial in migraine therapy .

Industrial Applications

Material Development

The chemical properties of this compound make it suitable for use in developing new materials. Its ability to undergo various chemical transformations allows for the creation of specialized products in fields such as pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Enables diverse functionalization strategies |

| Biology | Interaction with pain pathway receptors | Potential vasoconstrictor; requires further study |

| Medicine | Treatment for migraines and cluster headaches | Selective action on cranial vasculature |

| Industry | Development of new materials | Useful in pharmaceuticals and agrochemicals |

Wirkmechanismus

The mechanism of action of n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylthio and methanesulfonamide groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : N-Methyl-3-(phenylthio)-1H-indole-5-methanesulfonamide

- CAS Registry Number : 103654-21-3

- Molecular Formula : C₁₆H₁₆N₂O₂S₂

- Molecular Weight : 356.45 g/mol

- Structural Features : A 1H-indole core substituted at position 3 with a phenylthio group and at position 5 with a methylsulfonamide group. The N-methyl group is attached to the sulfonamide moiety.

Synthesis :

The compound is synthesized via a multi-step process:

Diazotation of 4-amino-N-methylbenzenemethanesulfonamide followed by reduction to yield 4-hydrazino-N-methylbenzenemethanesulfonamide.

Condensation with (phenylthio)acetaldehyde to form an ethylideneamino intermediate.

Cyclization under acidic conditions to form the indole ring .

Physicochemical Properties :

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Biologische Aktivität

n-Methyl-3-(phenylthio)-1H-indole-5-methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory effects. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Indole nucleus : A bicyclic structure that is common in many biologically active compounds.

- Phenylthio group : This moiety enhances the lipophilicity and may influence the compound's interaction with biological targets.

- Methanesulfonamide group : Known for its ability to form hydrogen bonds, potentially facilitating interactions with proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The interactions are mediated through:

- Hydrogen bonding : The methanesulfonamide group can form hydrogen bonds with amino acids in target proteins.

- Hydrophobic interactions : The phenylthio group can engage in hydrophobic interactions, enhancing binding affinity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.

- Results : The compound showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM across different cell lines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Activity Against Bacteria : In vitro assays revealed that this compound possesses activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL.

- Fungal Activity : It demonstrated antifungal activity against Candida neoformans, with MIC values as low as 0.25 µg/mL.

Study 1: Anticancer Effects

In a study conducted by researchers at [source], the anticancer effects of this compound were evaluated using human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 25 | Cell cycle arrest |

| HCT116 | 20 | Inhibition of proliferation |

This study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Study 2: Antimicrobial Efficacy

Another significant study focused on the antimicrobial properties of the compound against various pathogens. The findings are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 16 |

| Candida neoformans | 0.25 |

| Escherichia coli | 32 |

These results suggest that this compound could serve as a candidate for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for n-Methyl-3-(phenylthio)-1H-indole-5-methanesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via diazotation of 4-amino-N-methylbenzenemethanesulfonamide (I) with NaNO₂-HCl, followed by SnCl₂ reduction to form a hydrazino intermediate (II). Condensation with (phenylthio)acetaldehyde (III) in ethanol yields an ethylideneamino compound (IV), which undergoes HCl-mediated cyclization to form the indole core (V). Desulfurization with Raney nickel (RaNi) in refluxing ethanol-water produces the final product (VI). Key factors include stoichiometric control of SnCl₂ for efficient reduction and RaNi activity for selective desulfurization .

Q. How can the purity of this compound be validated during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 98.34% purity by HPLC) is standard for assessing purity. Complementary techniques like ¹H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (e.g., [M+H]+ at m/z 316.2) confirm structural integrity. Crystallization from methanol or chloroform is recommended to remove SnCl₂ byproducts .

Q. What spectroscopic signatures distinguish the phenylthio and methanesulfonamide moieties in this compound?

- Methodological Answer :

- IR : The sulfonamide group shows S=O stretches at ~1150–1350 cm⁻¹.

- ¹H NMR : The methyl group on the sulfonamide resonates as a singlet at ~3.1 ppm.

- MS/MS : Fragmentation patterns include loss of SO₂ (64 Da) and C₆H₅S (109 Da) .

Advanced Research Questions

Q. What mechanistic pathways explain the cyclization of intermediates during synthesis?

- Methodological Answer : Cyclization likely proceeds via Friedel-Crafts-like intramolecular electrophilic attack at the ortho-position of the phenylthio group, forming a six-membered transition state. Competitive pathways, such as 1,2-sulfur shifts, are ruled out by isotopic labeling studies showing retained deuterium in the phenylthio nucleus. Density functional theory (DFT) simulations can model π*CO/σC-S orbital interactions stabilizing specific conformers .

Q. How does the phenylthio substituent influence the compound’s electronic and conformational properties?

- Methodological Answer : The phenylthio group acts as an electron donor via resonance, altering the indole’s electron density. X-ray diffraction (e.g., S–C bond length: 1.750 Å) and IR studies reveal gauche conformations stabilized by O-(CO)S+SO charge transfer interactions. Computational modeling (HF/6-31G*) predicts dihedral angles of 66.5°–81.2° between the indole and phenyl rings, impacting solubility and reactivity .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in hydrogen bonding networks (e.g., N–H⋯O interactions with R²²(14) motifs). For twinned crystals, high-resolution data (d ≤ 0.84 Å) and iterative refinement with Olex2 or Phenix improve accuracy. Experimental phasing (SHELXC/D/E) is recommended for macromolecular complexes .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

- Methodological Answer :

- Modifications : Introduce substituents at the indole C3 position (e.g., halogen, alkyl) to assess steric/electronic effects on biological targets.

- Assays : Use kinase inhibition assays (e.g., MAPK, JNK) or cytotoxicity screens (IC₅₀ values) with HEK293 or HeLa cells.

- Data Analysis : Correlate IC₅₀ with computed parameters (e.g., PSA = 92.78 Ų for membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.